molecular formula C21H15F3N2O3 B3523161 4-{[3-(2-furyl)acryloyl]amino}-N-[2-(trifluoromethyl)phenyl]benzamide

4-{[3-(2-furyl)acryloyl]amino}-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3523161
M. Wt: 400.3 g/mol
InChI Key: XQFOHCNQQNUHDN-VAWYXSNFSA-N
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Description

“4-{[3-(2-furyl)acryloyl]amino}-N-[2-(trifluoromethyl)phenyl]benzamide” is a chemical compound with the molecular formula C14H12N2O3 . It is also known as 4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzamide . It acts as a substrate for angiotensin converting enzyme (ACE), and is used in inhibitory assays of ACE .


Molecular Structure Analysis

The molecular structure of this compound involves a benzamide group attached to a furyl acryloyl group and a trifluoromethyl phenyl group . The exact structure can be determined using techniques such as NMR and mass spectrometry .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 256.26 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Properties

IUPAC Name

4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O3/c22-21(23,24)17-5-1-2-6-18(17)26-20(28)14-7-9-15(10-8-14)25-19(27)12-11-16-4-3-13-29-16/h1-13H,(H,25,27)(H,26,28)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFOHCNQQNUHDN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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